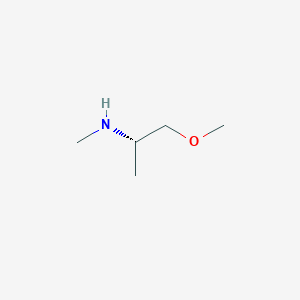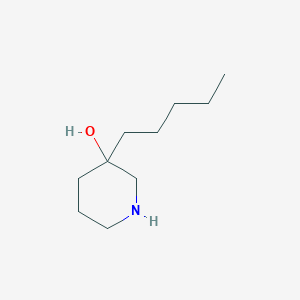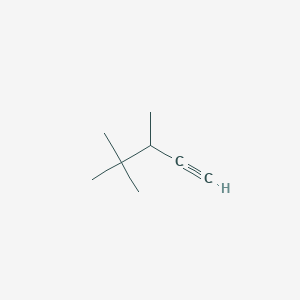
3,4,4-Trimethylpent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethylpent-1-yne is an organic compound with the molecular formula C8H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes three methyl groups attached to a pent-1-yne backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylpent-1-yne can be synthesized through various methods. One common approach involves the reaction of 3,4,4-trimethylpentan-2-one with a strong base to form the corresponding enolate, which is then treated with a suitable electrophile to introduce the triple bond . Another method involves the use of organometallic reagents, such as Grignard reagents, to construct the alkyne moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethylpent-1-yne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond to form alkanes.
Oxidation: Conversion to carbonyl compounds using oxidizing agents.
Substitution: Reactions with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions
Hydrogenation: Typically performed using hydrogen gas and a metal catalyst such as platinum or palladium.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds.
Major Products Formed
Hydrogenation: Produces alkanes such as 2,2,3-trimethylpentane.
Oxidation: Forms carbonyl compounds like ketones and aldehydes.
Substitution: Yields various halogenated derivatives.
Scientific Research Applications
3,4,4-Trimethylpent-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,4-trimethylpent-1-yne involves its interaction with various molecular targets. For example, during hydrogenation, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms are added to the triple bond, resulting in the formation of an alkane . In oxidation reactions, the compound undergoes cleavage of the triple bond, leading to the formation of carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4,4-Trimethylpent-1-yne is unique due to its specific arrangement of methyl groups and the presence of a terminal alkyne. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific synthetic applications .
Properties
CAS No. |
52763-16-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3,4,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-7(2)8(3,4)5/h1,7H,2-5H3 |
InChI Key |
YVCDGUFZWJTGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
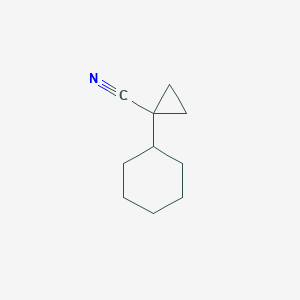
![2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)
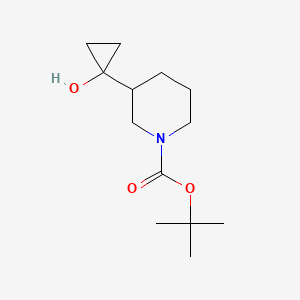
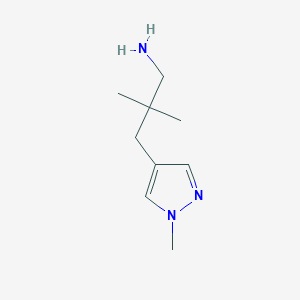
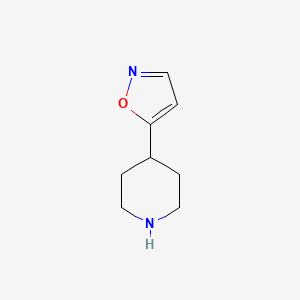
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
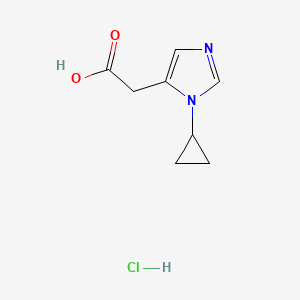
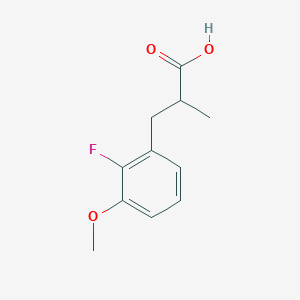
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
